2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid is a heterocyclic compound classified within the pyrazolopyridine family. Its unique structure features a pyrazole ring fused to a pyridine ring, with a boronic acid group attached at the 5-position. This compound is notable for its diverse applications in organic synthesis, medicinal chemistry, and materials science due to the reactivity imparted by the boronic acid moiety.
The compound falls under the category of boronic acids, which are characterized by the presence of a boron atom bonded to an alkyl or aryl group and hydroxyl group. It is identified by its CAS number 2304634-03-3 and has been referenced in various scientific literature for its potential biological activities and utility in chemical synthesis .
The synthesis of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid typically involves two primary reactions:
The molecular structure of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid can be described as follows:
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are typically employed for structural confirmation.
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid can participate in various chemical reactions:
The reactions yield various substituted derivatives of pyrazolopyridine and boronic esters, depending on specific conditions and reagents used.
The mechanism of action for 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid primarily involves its role as a building block in cross-coupling reactions:
This mechanism highlights the versatility of the compound in forming complex organic structures.
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid has several significant applications:
Pyrazolo[3,4-b]pyridine boronic acids represent a specialized class of boron-containing heterocycles that have emerged as pivotal intermediates in modern pharmaceutical synthesis. These compounds combine the structural versatility of fused diazole-pyridine systems with the unique reactivity profile of boronic acids. Among these, 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid (CAS 2304634-03-3) exemplifies this chemical family with its defined molecular architecture (C₇H₈BN₃O₂, MW 176.97 g/mol) and documented applications across drug discovery pipelines [1] [4] [6]. The strategic incorporation of boron at the C5-position enables transformative cross-coupling reactions while the pyrazolopyridine core provides optimal geometry for target engagement in biological systems. Commercial availability through specialty chemical suppliers (Sigma-Aldrich, Synblock, Fluorochem) at 95-98% purity underscores its established role in early-stage pharmaceutical research, though analytical characterization remains primarily the responsibility of researchers due to limited vendor-supplied data [1] [3] [5].
Table 1: Fundamental Identifiers of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 2304634-03-3 | [6] [8] |
IUPAC Name | 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-ylboronic acid | [1] |
Molecular Formula | C₇H₈BN₃O₂ | [4] [6] |
Molecular Weight | 176.97 g/mol | [4] [8] |
Storage Temperature | 4°C | [1] [3] |
Purity Specifications | 95-98% | [1] [4] [8] |
Canonical SMILES | B(O)(O)c1cnc2nnC | [3] [5] |
InChIKey | WNNSBCTYFSWMON-UHFFFAOYSA-N | [1] [3] [5] |
This boronic acid derivative serves as a crucial synthon in transition-metal catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings, which enable efficient construction of biaryl architectures essential to modern medicinal chemistry. Its reactivity profile allows for selective derivatization at the C5 position while preserving the methylated pyrazole nitrogen (N2), maintaining hydrogen bonding capacity crucial for target binding [2] [8]. The compound's primary utility lies in generating structurally complex scaffolds for high-throughput screening libraries targeting diverse disease pathways. Documentation reveals its deployment in synthesizing protein kinase inhibitor cores, where the pyrazolopyridine system acts as a privileged scaffold capable of occupying specific ATP-binding pockets through complementary hydrogen bonding and hydrophobic interactions [2]. The boronic acid functionality further enables protease targeting through reversible covalent binding to catalytic serine or threonine residues, mimicking mechanisms observed in FDA-approved boron drugs like bortezomib [10]. Recent synthetic efforts have leveraged its reactivity to generate libraries of fused heterocyclic compounds with enhanced biological activities, particularly through conjugation with pyrazine, pyridine, and benzofuran systems to yield multicyclic structures [9].
This boronic acid derivative has demonstrated significant value in developing kinase-focused therapeutics, particularly for oncology and central nervous system disorders. Patent literature establishes its direct application in synthesizing substituted 5-(pyrazin-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives that function as potent protein kinase inhibitors [2]. These compounds exhibit targeted activity against clinically validated kinases:
Table 2: Key Kinase Targets for Pyrazolopyridine-Boronic Acid Derived Therapeutics
Kinase Target | Therapeutic Area | Biological Significance |
---|---|---|
DYRK1A (Dual Specificity Kinase) | Neurological Disorders | Regulates neuronal development and cell proliferation |
JAK1/2/3 (Janus Kinases) | Oncology/Immunology | Mediates cytokine signaling in hematological cancers |
FLT3 (Fms-like Tyrosine Kinase 3) | Oncology (AML) | Frequently mutated in acute myeloid leukemia |
CLK (CDC-like Kinases) | Neurodegeneration | Modulates RNA splicing machinery |
Aurora Kinases | Oncology | Regulates mitotic processes in proliferating cells |
The structural adaptability of the 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid scaffold enables molecular optimization across multiple axes: 1) Boronic acid moiety permits diversification via Suzuki coupling to install aromatic pharmacophores; 2) N2-methyl group allows substitution to modulate pharmacokinetics; 3) Pyrazolo[3,4-b]pyridine core supports functionalization at C3, C4, and C6 positions to fine-tune target affinity [2] [7]. This versatility has yielded clinical candidates targeting FLT3 mutations in leukemia and DYRK1A hyperactivity in neurodegenerative disorders, with lead compounds demonstrating nanomolar inhibition constants (Ki) in enzymatic assays [2]. Beyond oncology, emerging research indicates potential against microbial targets, particularly mycobacterial Leucyl-tRNA synthetase, following the mechanistic paradigm established by benzoxaborole antifungals like tavaborole [10].
The synthesis and handling of 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid present distinctive challenges that have driven innovations in boron chemistry. Key issues include:
Recent methodological advances have addressed these limitations through several innovative approaches:
Table 3: Comparative Analysis of Synthetic Methodologies for Boron-Containing Heterocycles
Synthetic Approach | Key Advantages | Limitations | Representative Yield |
---|---|---|---|
Miyaura Borylation | Enhanced stability of pinacol esters; Broad substrate tolerance | Requires additional deprotection step | 62-98% [10] |
Direct Lithiation/Borylation | High regioselectivity; Compatibility with sensitive functional groups | Low temperature requirements (-78°C); Pyrophoric reagents | 45-75% |
Suzuki-Miyaura Cross-Coupling | Rapid library diversification; Water-tolerant conditions | Risk of protodeboronation; Homocoupling side products | 50-85% [2] |
These innovations demonstrate how the unique challenges posed by reactive heterocyclic boronic acids have stimulated broader methodological advances in organoboron chemistry, particularly regarding moisture-tolerant coupling systems and air-stable boron precursors. The ongoing optimization of this specific boronic acid synthon exemplifies the evolving sophistication in boron-containing heterocycle synthesis for pharmaceutical applications [9] [10].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: